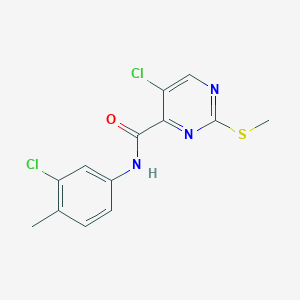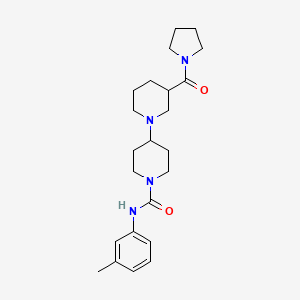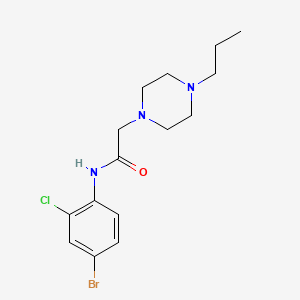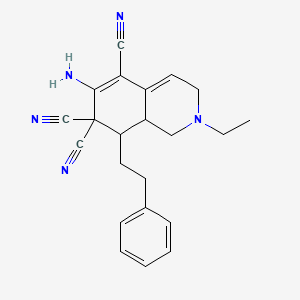![molecular formula C19H21N3O3 B5324384 3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5324384.png)
3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine, also known as DMPI, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. DMPI is a pyridine-based compound that contains an imidazole ring and two methoxy groups attached to a phenyl ring.
Applications De Recherche Scientifique
3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine has been studied extensively for its potential applications in various fields of research. In medicine, this compound has been shown to have anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it can reduce the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. This compound has been shown to have broad-spectrum activity against a variety of pests and weeds and may be a useful alternative to traditional chemical pesticides.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials. This compound can be used to create polymers and other materials with unique properties, such as high thermal stability and electrical conductivity.
Mécanisme D'action
The mechanism of action of 3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. This compound may also inhibit the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have neuroprotective effects and may help to prevent the death of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine in lab experiments is its broad-spectrum activity against a variety of pests and weeds. This compound may be a useful alternative to traditional chemical pesticides, which can have negative environmental impacts. Another advantage of this compound is its potential use as a building block for the synthesis of new materials with unique properties.
One limitation of using this compound in lab experiments is its complex synthesis method, which requires specific reagents and conditions to achieve high yields and purity. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are many potential future directions for research on 3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various types of cancer. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Future studies may also focus on the development of new materials using this compound as a building block.
Méthodes De Synthèse
The synthesis of 3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine involves a multi-step process that begins with the reaction of 2,3-dimethoxybenzaldehyde with 2-bromoethylamine hydrobromide to form 2-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethylamino}ethanol. This intermediate product is then reacted with 2-chloro-3-pyridinecarboxaldehyde to form this compound. The synthesis of this compound is a relatively complex process that requires specific reagents and conditions to achieve high yields and purity.
Propriétés
IUPAC Name |
3-[1-[2-(2,3-dimethoxyphenyl)imidazol-1-yl]propan-2-yloxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(25-15-6-5-9-20-12-15)13-22-11-10-21-19(22)16-7-4-8-17(23-2)18(16)24-3/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXXAPPLRIDGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1C2=C(C(=CC=C2)OC)OC)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
![8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5324345.png)


![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)

![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![methyl 2-{[2-cyano-3-(2,4-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5324380.png)


![1-[3-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5324400.png)
![N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5324401.png)